![molecular formula C14H12ClNO B11864463 1-(2-Aminophenyl)-2-(2-chlorophenyl)ethan-1-one](/img/structure/B11864463.png)
1-(2-Aminophenyl)-2-(2-chlorophenyl)ethan-1-one
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Overview
Description
1-(2-Aminophenyl)-2-(2-chlorophenyl)ethan-1-one is an organic compound that features both an amino group and a chlorophenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminophenyl)-2-(2-chlorophenyl)ethan-1-one typically involves the reaction of 2-chloroacetophenone with 2-aminobenzene under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, optimized reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminophenyl)-2-(2-chlorophenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Secondary alcohols.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Intermediates
This compound is primarily recognized as a pharmaceutical intermediate. Its structure allows for the synthesis of various bioactive molecules, which can be further modified to enhance their pharmacological properties. The presence of both an amino group and a chlorophenyl moiety contributes to its reactivity and versatility in synthetic routes aimed at developing new therapeutic agents .
Cytotoxic Activity
Recent studies have indicated that derivatives of this compound exhibit notable cytotoxic activity against various cancer cell lines. For instance, compounds synthesized from this scaffold have shown promising results in inducing apoptosis in breast cancer cell lines, outperforming traditional chemotherapeutics like cisplatin in certain contexts . This suggests that modifications to the core structure could yield potent anticancer agents.
Synthetic Methodologies
Reactivity in Organic Synthesis
The compound has been utilized in several synthetic methodologies involving Brønsted acid-mediated reactions. These reactions leverage the compound's ability to undergo regioselective dimerization and functionalization under controlled conditions. For example, studies have demonstrated that varying the reaction conditions, such as solvent and temperature, can significantly influence the yield and selectivity of desired products derived from this compound .
Formation of Quinolines
One notable application involves the use of this compound in synthesizing quinoline derivatives through dimerization reactions. The ability to control product selectivity through reaction conditions has opened avenues for developing complex molecular architectures that are valuable in drug discovery .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)-2-(2-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on various pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminophenyl)-2-phenylethan-1-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(2-Aminophenyl)-2-(4-chlorophenyl)ethan-1-one: The chlorine atom is positioned differently, which can influence the compound’s properties.
Uniqueness
1-(2-Aminophenyl)-2-(2-chlorophenyl)ethan-1-one is unique due to the specific positioning of the amino and chlorophenyl groups, which can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H12ClNO |
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Molecular Weight |
245.70 g/mol |
IUPAC Name |
1-(2-aminophenyl)-2-(2-chlorophenyl)ethanone |
InChI |
InChI=1S/C14H12ClNO/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9,16H2 |
InChI Key |
WCFJAYZDGNQLFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2N)Cl |
Origin of Product |
United States |
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